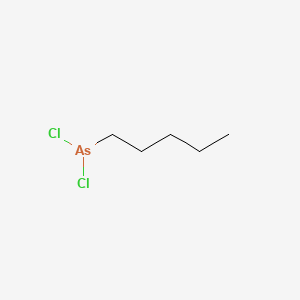
Arsine, amyldichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsine, amyldichloro- is a chemical compound that belongs to the class of organoarsenic compounds It is characterized by the presence of arsenic bonded to organic groups, specifically an amyl group and two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arsine, amyldichloro- typically involves the reaction of arsenic trichloride with an amylating agent under controlled conditions. One common method is the reaction of arsenic trichloride with amyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products.
Industrial Production Methods
Industrial production of arsine, amyldichloro- follows similar synthetic routes but on a larger scale. The process involves the careful handling of toxic reagents and the implementation of safety measures to prevent exposure. The reaction is conducted in specialized reactors designed to contain and neutralize any hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Arsine, amyldichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and other oxidation products.
Reduction: Reduction reactions can convert arsine, amyldichloro- to lower oxidation states of arsenic.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to the formation of different organoarsenic compounds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Nucleophiles: Nucleophiles like sodium methoxide and potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic trioxide, while substitution reactions can produce a variety of organoarsenic derivatives.
Scientific Research Applications
Arsine, amyldichloro- has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its toxicological effects and potential use in biological assays.
Medicine: Research is ongoing to explore its potential use in targeted drug delivery systems.
Industry: It is used in the semiconductor industry for doping processes and in the production of specialized materials.
Mechanism of Action
The mechanism of action of arsine, amyldichloro- involves its interaction with cellular components, leading to the disruption of cellular processes. The compound can bind to thiol groups in proteins, inhibiting their function and leading to cellular toxicity. It also interferes with the electron transport chain, causing oxidative stress and cell death.
Comparison with Similar Compounds
Similar Compounds
Arsine (AsH3): A simpler arsenic hydride with similar toxic properties.
Arsenic trichloride (AsCl3): A precursor used in the synthesis of arsine, amyldichloro-.
Triphenylarsine (As(C6H5)3): An organoarsenic compound with different substituents.
Uniqueness
Arsine, amyldichloro- is unique due to its specific combination of an amyl group and two chlorine atoms, which confer distinct chemical properties and reactivity compared to other organoarsenic compounds. Its specific structure allows for targeted applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
692-95-5 |
|---|---|
Molecular Formula |
C5H11AsCl2 |
Molecular Weight |
216.97 g/mol |
IUPAC Name |
dichloro(pentyl)arsane |
InChI |
InChI=1S/C5H11AsCl2/c1-2-3-4-5-6(7)8/h2-5H2,1H3 |
InChI Key |
MEAJGDUYWAHITO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[As](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


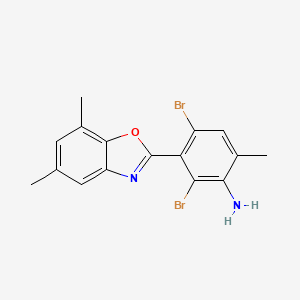
![N-[3-diazenyl-5-(diethylamino)-2-(3,5-dinitrothiophen-2-yl)phenyl]acetamide](/img/structure/B13807196.png)
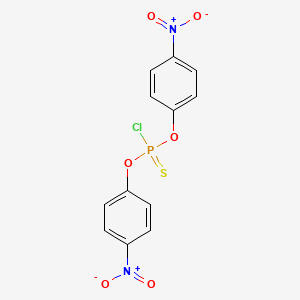
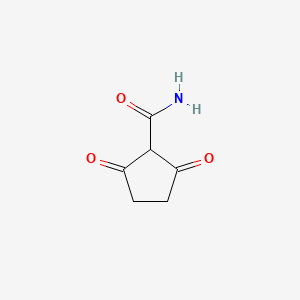
![1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone](/img/structure/B13807229.png)
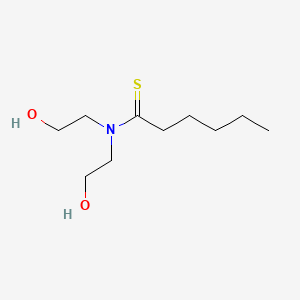
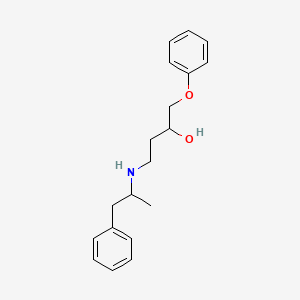
![N-[3,4-Diacetoxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide](/img/structure/B13807238.png)
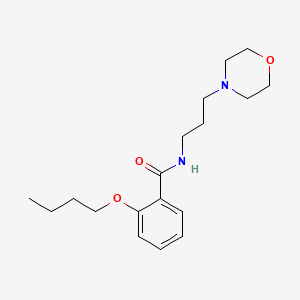
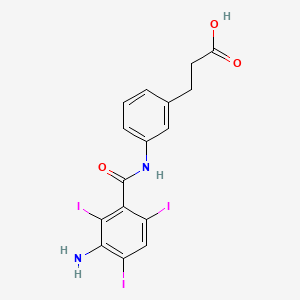

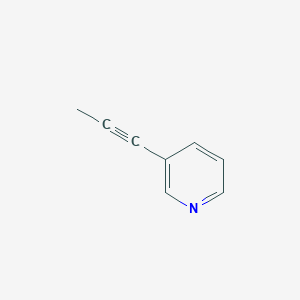
![7,7-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carbonyl chloride](/img/structure/B13807265.png)
![Acetamide,2-cyano-2-[(dicyanomethylene)amino]-](/img/structure/B13807271.png)
